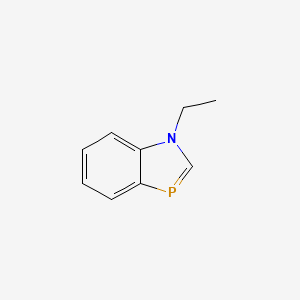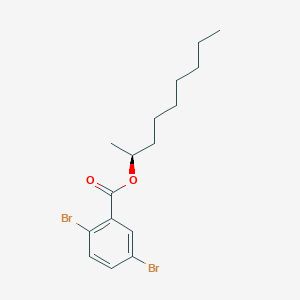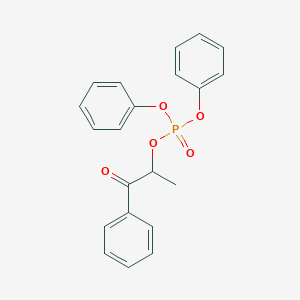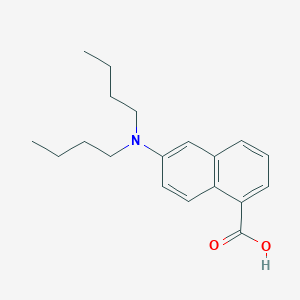![molecular formula C17H18N2O5S B14235193 4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid CAS No. 325852-55-9](/img/structure/B14235193.png)
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. This compound is known for its applications in organic synthesis, particularly as a crosslinking reagent. It is also referred to as 4-carboxybenzenesulfonamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds .
Applications De Recherche Scientifique
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent in organic synthesis.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, blocking its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfonamide derivative with similar applications in organic synthesis.
4-Carboxybenzenesulfonamide: Known for its use as a crosslinking reagent.
Benzoic acid 4-sulfamide: Utilized in the synthesis of various industrial chemicals.
Uniqueness
4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid is unique due to its morpholine group, which enhances its solubility and reactivity compared to other sulfonamide derivatives. This structural feature allows for more versatile applications in both research and industrial settings .
Propriétés
Numéro CAS |
325852-55-9 |
|---|---|
Formule moléculaire |
C17H18N2O5S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-[(4-morpholin-4-ylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O5S/c20-17(21)13-1-7-16(8-2-13)25(22,23)18-14-3-5-15(6-4-14)19-9-11-24-12-10-19/h1-8,18H,9-12H2,(H,20,21) |
Clé InChI |
XXINZLMKKUYKPZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)



![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)

![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)

![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)


![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
